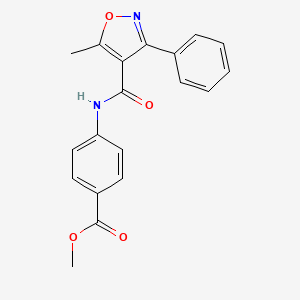

Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a compound that belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzoate ester linked to an oxazole ring, which is further substituted with a phenyl group and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The process begins with the preparation of oxazolines at room temperature in a stereospecific manner, followed by the oxidative aromatization of oxazolines to oxazoles using commercial manganese dioxide . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method involves the use of packed reactors containing commercial manganese dioxide, which allows for the efficient and safe production of oxazoles from oxazolines . The continuous flow process also minimizes the risk of blockages and improves the overall safety profile of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.

Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate for the synthesis of new chemical entities with potential biological activities.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring plays a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Aleglitazar: An antidiabetic agent containing an oxazole ring.

Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both a benzoate ester and an oxazole ring makes it a versatile compound for various applications in medicinal chemistry and material science.

Biological Activity

Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a synthetic compound belonging to the oxazole class, which has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a methyl group, an oxazole moiety, and a benzoate ester. The presence of the oxazole ring is significant as it contributes to the compound's biological properties.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets. The oxazole ring can modulate enzyme activity and receptor interactions, potentially influencing several biochemical pathways. Further studies are necessary to elucidate the specific molecular mechanisms involved.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For example, derivatives containing oxazole rings have shown significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 1 | HePG-2 (liver cancer) | 35.58 |

| Compound 2 | MCF-7 (breast cancer) | 22.54 |

| Methyl 4-(5-methyl-3-phenyl-1,2-oxazole) | A549 (lung cancer) | <10 |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activities. Studies have demonstrated that similar oxazole derivatives possess antimicrobial effects against various pathogens:

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Candida albicans | Low inhibition |

These results indicate the potential of this compound in treating infections caused by resistant strains of bacteria and fungi .

Case Studies

Several case studies highlight the effectiveness of oxazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A study involving a series of oxazole derivatives demonstrated that modifications to the phenyl ring significantly enhanced anticancer activity. Methyl 4-(5-methyl-3-phenyl-1,2-oxazole)benzoate was among the compounds tested that showed promising results against multiple cancer types .

- Antimicrobial Efficacy : A clinical evaluation of oxazole derivatives revealed their potential in treating skin infections caused by resistant bacteria. Methyl 4-(5-methyl-3-phenyl-1,2-oxazole)benzoate was noted for its effectiveness against Staphylococcus aureus strains resistant to conventional antibiotics .

Properties

IUPAC Name |

methyl 4-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-12-16(17(21-25-12)13-6-4-3-5-7-13)18(22)20-15-10-8-14(9-11-15)19(23)24-2/h3-11H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSBCPZNUCHXON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.